Product packaging for FP-1039(Cat. No.:CAS No. 1631072-93-9)

FP-1039

Cat. No.: B1194688
CAS No.: 1631072-93-9
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

FP-1039, also known as GSK3052230, is a novel, recombinant fusion protein designed as a fibroblast growth factor (FGF) ligand trap. It is composed of the extracellular ligand-binding domain of Fibroblast Growth Factor Receptor 1 (FGFR1) fused to the Fc region of human immunoglobulin IgG1 . This unique structure allows this compound to bind with high affinity to multiple mitogenic FGF ligands (including FGF2) that normally signal through FGFR1, thereby sequestering them and preventing their interaction with and activation of native cell-surface FGFRs . By neutralizing these FGFs, this compound effectively inhibits the downstream FGF signaling cascades, such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and angiogenesis . The primary research value of this compound lies in its application for studying the role of FGF signaling in oncogenesis and tumor microenvironment. Dysregulation of the FGF/FGFR pathway is implicated in a wide range of malignancies through mechanisms such as amplification, mutation, and aberrant autocrine or paracrine signaling . This compound provides a targeted tool to investigate ligand-dependent FGF pathway activation and has shown antitumor activity in preclinical models, particularly those with FGFR1 amplification or依赖 on FGF ligands for growth . In a first-in-human phase I clinical trial, this compound was well-tolerated and demonstrated target engagement by reducing free plasma FGF2 levels, without the hyperphosphatemia adverse effect often associated with small-molecule FGFR kinase inhibitors . Further clinical studies have explored its use in combination with standard chemotherapy in defined patient populations, such as those with FGFR1-amplified non-small cell lung cancer . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1631072-93-9

Synonyms

1631072-93-9;  FP-1039;  GSK3052230;  GSK-3052230;  GSK 3052230;  HGS-1036

Origin of Product

United States

Molecular Design and Engineering of Fp 1039

Structural Composition of FP-1039: The FGFR1c:Fc Fusion Protein

This compound is a soluble fusion protein. crownbio.comaacrjournals.orgaacrjournals.orghematologyandoncology.netmdpi.comnih.govnih.govaacrjournals.orgguidetopharmacology.org Its structure is composed of two key components: the extracellular domain of the Fibroblast Growth Factor Receptor 1c (FGFR1c) and the Fc portion of a human immunoglobulin G1 (IgG1). crownbio.comaacrjournals.orgaacrjournals.orghematologyandoncology.netmdpi.comnih.govnih.govaacrjournals.orgguidetopharmacology.org

FGFRs typically consist of three extracellular immunoglobulin-like (Ig-like) domains (D1, D2, and D3), a transmembrane domain, and an intracellular tyrosine kinase domain. nih.govnih.govmdpi.comaacrjournals.orgaacrjournals.org The ligand binding site is located within the ectodomain, specifically in the D2-D3 fragment. mdpi.com Alternative splicing of the third Ig-like domain (D3) in FGFRs 1, 2, and 3 gives rise to different isoforms with varying FGF-binding specificities. nih.govaacrjournals.orgaacrjournals.org The 'c' isoform, as in FGFR1c, refers to a specific splice variant of the D3 domain that dictates binding affinity to certain FGF ligands. nih.gov

In this compound, the extracellular domain of the FGFR1c isoform is utilized. crownbio.comaacrjournals.orgaacrjournals.orghematologyandoncology.netmdpi.comnih.govnih.govaacrjournals.orgguidetopharmacology.org This domain is fused to the Fc region of human IgG1. crownbio.comaacrjournals.orgaacrjournals.orghematologyandoncology.netmdpi.comnih.govnih.govaacrjournals.orgguidetopharmacology.org The Fc region is the crystallizable fragment of an antibody, known for its stability and ability to confer a longer half-life to fused proteins. nih.govaacrjournals.org This fusion design creates a soluble molecule that circulates and can interact with FGF ligands in the extracellular space. aacrjournals.orgnih.gov

Engineering Principles for Selective FGF Ligand Trapping

The primary engineering principle behind this compound is to create a high-affinity "decoy receptor" that sequesters FGF ligands, thereby preventing them from binding to and activating cell-surface FGFRs. nih.govmdpi.comcancerbiomed.orgaacrjournals.orghematologyandoncology.netfrontiersin.orgmdpi.comnih.govnih.gov By incorporating the extracellular domain of FGFR1c, this compound is designed to mimic the natural binding site for specific FGF ligands. frontiersin.orgnih.gov

The FGFR1c isoform is known to bind to a range of FGF ligands, including FGF1, FGF2, and FGF4. crownbio.comaacrjournals.orgaacrjournals.orghematologyandoncology.netnih.govnih.gov By circulating in the extracellular environment, this compound effectively competes with endogenous FGFRs for binding to these ligands. frontiersin.org This competitive binding prevents the formation of the ternary complex involving FGF, heparan sulfate (B86663) proteoglycans (HSPGs), and cell-surface FGFRs, which is necessary for receptor dimerization and subsequent intracellular signaling activation. nih.govmdpi.comaacrjournals.orgaacrjournals.orgaacrjournals.org

A key aspect of this compound's design is its intended selectivity for certain FGF ligands. It is reported to bind tightly to mitogenic FGF ligands, such as FGF1, FGF2, and FGF4. crownbio.comaacrjournals.orgaacrjournals.orghematologyandoncology.netnih.govnih.govresearchgate.net Importantly, preclinical data suggest that this compound does not appreciably bind to hormonal FGFs like FGF23. aacrjournals.orgresearchgate.net This is attributed to the fact that hormonal FGFs typically require co-receptors like Klotho proteins for high-affinity binding and signaling, which are not part of the this compound structure. aacrjournals.orgresearchgate.netnih.gov This selective trapping mechanism aims to block the activity of specific FGFs involved in driving cellular proliferation and angiogenesis without interfering significantly with the physiological functions mediated by hormonal FGFs, such as phosphate (B84403) homeostasis regulated by FGF23. aacrjournals.orgresearchgate.net

Detailed research findings on the binding affinities and the range of FGF ligands trapped by this compound contribute to understanding its mechanism. Studies have shown that this compound inhibits FGF-stimulated cell proliferation in vitro and blocks FGF-induced angiogenesis in vivo. researchgate.net This is achieved by effectively reducing the concentration of free, active FGF ligands available to bind to cell-surface receptors.

Comparative Analysis with Other FGF Pathway Inhibitors

Therapeutic strategies targeting the FGF/FGFR axis include several distinct approaches: small molecule tyrosine kinase inhibitors (TKIs), monoclonal antibodies (mAbs) targeting either FGF ligands or FGFRs, antibody-drug conjugates (ADCs), and FGF ligand traps like this compound. nih.govmdpi.comnih.gov These approaches differ in their molecular structure, target location, and mechanism of action.

Small Molecule TKIs: These inhibitors are typically small molecules that bind to the intracellular ATP-binding domain of the FGFR kinase domain, inhibiting its catalytic activity and downstream signaling. nih.govfrontiersin.orgnih.gov Examples include pan-FGFR inhibitors like Erdafitinib (B607360) and Infigratinib, which target multiple FGFR subtypes. mdpi.comfrontiersin.orghematologyandoncology.netdrugbank.com While effective in blocking receptor kinase activity, TKIs can sometimes face challenges related to specificity and potential off-target effects due to the homology of the kinase domain with other receptor tyrosine kinases. nih.govfrontiersin.orgnih.gov Resistance mechanisms, such as gatekeeper mutations in the kinase domain or activation of alternative pathways, can also limit their efficacy. nih.govnih.govnih.gov

Monoclonal Antibodies: mAbs can target either the FGF ligands in the extracellular space or the extracellular domain of the FGFRs. nih.govmdpi.com Antibodies targeting FGFRs can block ligand binding or interfere with receptor dimerization. nih.govcrownbio.com Examples include antibodies targeting specific FGFR isoforms like FGFR2-IIIb. mdpi.comcrownbio.com

FGF Ligand Traps (e.g., this compound): In contrast to TKIs that act intracellularly or antibodies that target the receptor or specific ligands, FGF ligand traps like this compound are soluble decoy receptors designed to sequester FGF ligands in the extracellular environment before they can reach the cell surface receptors. nih.govmdpi.comhematologyandoncology.netfrontiersin.orgmdpi.comnih.govnih.gov This mechanism allows this compound to potentially neutralize multiple FGF ligands that bind to the FGFR1c isoform. crownbio.comaacrjournals.orgaacrjournals.orghematologyandoncology.netnih.govnih.gov A key distinction highlighted in research is that by targeting the ligand rather than the receptor kinase, ligand traps may offer a different toxicity profile compared to TKIs, potentially avoiding toxicities associated with inhibiting the intracellular kinase domain or off-target kinase activity. mdpi.comaacrjournals.orgresearchgate.net Furthermore, the selective trapping of mitogenic FGFs by this compound, while largely sparing hormonal FGFs, contrasts with some pan-FGFR TKIs that can impact the signaling of hormonal FGFs like FGF23, potentially leading to side effects like hyperphosphatemia. aacrjournals.orghematologyandoncology.netresearchgate.netnih.gov

The following table summarizes the key differences in the mechanism of action between this compound and other types of FGF pathway inhibitors:

Inhibitor TypeTarget LocationMechanism of ActionExamples (where available)
FGF Ligand Trap Extracellular SpaceSequester FGF ligands, preventing receptor binding.This compound nih.govmdpi.comhematologyandoncology.netfrontiersin.orgmdpi.comnih.govnih.gov
Small Molecule TKIs Intracellular (Kinase)Inhibit intracellular tyrosine kinase activity.Erdafitinib, Infigratinib, Dovitinib, AZD4547, Lenvatinib nih.govmdpi.comfrontiersin.orghematologyandoncology.netnih.govdrugbank.com
Monoclonal Antibodies Extracellular (Ligand or Receptor)Block ligand binding or receptor dimerization/activation.Anti-FGFR2-IIIb, Anti-FGFR3 mdpi.comcrownbio.com

Research findings indicate that this compound has demonstrated anti-angiogenic and anti-proliferative properties in preclinical models. hematologyandoncology.netnih.gov Studies have explored its efficacy in models of various tumor types, including those with FGFR1 amplification or FGF2 overexpression. mdpi.comnih.govresearchgate.netnih.gov

Mechanistic Basis of Fp 1039 Action

Ligand Sequestration and Subsequent Inhibition of Fibroblast Growth Factor Receptor Activation

FP-1039 is a soluble fusion protein meticulously engineered to function as a high-affinity decoy receptor for FGF ligands. nih.govoncotarget.comresearchgate.net Its structure comprises the extracellular ligand-binding domains of the human Fibroblast Growth Factor Receptor 1 (FGFR1) splice isoform α-IIIc, which are fused to the Fc region of human immunoglobulin G1 (IgG1). nih.govnih.gov This design allows this compound to circulate and act as a "trap," effectively sequestering FGFs in the extracellular space. nih.govnih.gov

By binding to these FGF ligands, this compound physically prevents them from interacting with and activating their cognate FGFRs on the surface of tumor cells. nih.govnih.gov The activation of FGFRs is a critical step in FGF signaling, typically involving ligand-induced receptor dimerization and subsequent autophosphorylation of the intracellular tyrosine kinase domains. nih.govaacrjournals.org This phosphorylation event initiates a cascade of downstream signaling. By sequestering the ligands, this compound blocks this primary activation step, leading to a comprehensive inhibition of FGF/FGFR signaling. nih.govnih.gov This mechanism has been shown to inhibit tumor cell proliferation and angiogenesis. researchgate.netnih.gov

Specificity Profile of this compound for Mitogenic versus Hormonal Fibroblast Growth Factors

A key feature of this compound's design is its selective binding profile, which distinguishes between mitogenic FGFs that drive cancer progression and hormonal (or endocrine) FGFs that are involved in normal metabolic processes. nih.govnih.gov This specificity is conferred by the choice of the FGFR1c extracellular domain in its construction. nih.govresearchgate.net

The FGFR1 α-IIIc isoform was specifically chosen for the this compound construct because it possesses the broadest ligand-binding profile among FGFR1 isoforms for canonical, mitogenic FGFs. nih.govoncotarget.com this compound binds with high affinity to multiple FGFs known to promote tumor growth and angiogenesis, thereby neutralizing their activity. nih.govnih.gov Research has demonstrated its ability to bind tightly to ligands such as FGF1, FGF2, FGF4, and FGF18. nih.govresearchgate.netresearchgate.net The antitumor response of this compound has been positively correlated with the expression levels of FGF2 and FGF18. nih.govresearchgate.net

Binding Affinity of this compound for Mitogenic FGF Ligands
FGF LigandBinding StatusRole in Cancer
FGF1High-affinity bindingPromotes cell proliferation and angiogenesis
FGF2High-affinity bindingSupports tumor growth and angiogenesis
FGF4High-affinity bindingInvolved in tumor development
FGF18High-affinity bindingCorrelated with this compound antitumor activity

Crucially, this compound does not appreciably bind to the endocrine members of the FGF family, namely FGF19, FGF21, and FGF23. nih.govnih.govnih.gov These hormonal FGFs are vital for regulating metabolic processes such as phosphate (B84403), bile acid, and glucose homeostasis. nih.govnih.gov The inability of this compound to bind these ligands stems from their unique receptor-binding requirements. Hormonal FGFs require the presence of a cell-surface co-receptor, either Klotho or β-Klotho, for high-affinity binding to their FGFRs. nih.gov Since the this compound fusion protein lacks these co-receptors, it has a low affinity for FGF19, FGF21, and FGF23. nih.gov This selective blockade of non-hormonal FGFs allows this compound to exert antitumor effects while avoiding the on-target toxicities, such as hyperphosphatemia, that are associated with non-selective, small-molecule pan-FGFR kinase inhibitors that block both mitogenic and hormonal FGF signaling. nih.govnih.govnih.gov

Downstream Signaling Pathway Modulation by this compound

By preventing the initial ligand-receptor interaction, this compound effectively suppresses the activation of key intracellular signaling pathways that are downstream of the FGFRs. nih.govnih.gov The FGF/FGFR signaling axis typically activates several cascades, most notably the MAPK/ERK and PI3K/Akt pathways, which are central to cell proliferation, survival, and differentiation. nih.govaacrjournals.org

The MAPK/ERK pathway is a primary conduit for FGF-mediated mitogenic signals. nih.gov Multiple studies have confirmed that this compound treatment leads to the inhibition of this pathway. nih.govoncotarget.com In both in vitro and in vivo models, the administration of this compound resulted in decreased phosphorylation of ERK (phospho-ERK) and its downstream substrate, S6 ribosomal protein (phospho-S6). nih.govnih.govoncotarget.comoncotarget.com For instance, in mesothelioma models with high FGF2 expression, this compound treatment led to a significant reduction in phospho-ERK signaling. In xenograft models, a 50% decrease in phospho-ERK protein levels was observed after three days of treatment at the highest dose. oncotarget.com This demonstrates that by sequestering FGF ligands, this compound effectively dampens the pro-proliferative signals transmitted through the MAPK/ERK cascade. nih.govoncotarget.com

Effect of this compound on Downstream Signaling Markers
PathwayMarkerObserved Effect of this compoundReference
MAPK/ERKPhospho-ERKDecreased levels in vitro and in vivo nih.govoncotarget.comoncotarget.com
Phospho-S6Decreased levels in vitro and in vivo nih.govoncotarget.comoncotarget.com
PI3K/AktPhospho-AktInhibition of activation nih.govplos.org

The PI3K/Akt signaling pathway is another critical downstream effector of FGFR activation, primarily mediating anti-apoptotic and cell survival signals. nih.govaacrjournals.org Activation of FGFRs can lead to the activation of PI3K, which in turn phosphorylates and activates Akt. plos.org By blocking the initial activation of FGFRs, this compound is expected to inhibit the PI3K/Akt pathway. nih.gov The overactivation of the PI3K-Akt-mTOR pathway is known to inhibit apoptosis. nih.gov While direct modulation of PI3K/Akt by this compound is less extensively detailed in some studies compared to its effects on MAPK/ERK, the foundational mechanism of ligand sequestration implies a reduction in the activation of all primary downstream pathways, including PI3K/Akt. nih.govplos.org

Modulation of STAT Pathways

The activation of Fibroblast Growth Factor Receptors (FGFRs) by their ligands can initiate a variety of downstream signaling cascades, including the Signal Transducer and Activator of Transcription (STAT) pathway. mdpi.comoncotarget.com The FGFR kinase domain, upon activation, is capable of phosphorylating members of the STAT family, specifically STAT1, STAT3, and STAT5, which in turn modulate cellular functions like proliferation and survival. mdpi.comnih.gov Research has identified specific phosphorylation sites on the receptor, such as tyrosine 677 (Y677) on FGFR1, that can serve as docking sites for STAT3, facilitating its activation. nih.govnih.gov

Theoretically, by acting as a ligand trap and preventing the initial activation of FGFRs, this compound (also known as GSK3052230) would inhibit all subsequent downstream signaling, including any potential activation of the STAT pathway. nih.gov This is particularly relevant in cancers characterized by the amplification of an FGFR gene, where the resulting overexpression of the receptor protein can lead to the engagement of the STAT3 pathway. nih.gov

However, the primary and most consistently documented downstream effect of this compound in preclinical models is the inhibition of the MAPK signaling pathway. oncotarget.comoncotarget.com Studies have repeatedly demonstrated that treatment with this compound leads to a reduction in the phosphorylation of key MAPK pathway proteins such as ERK and S6. nih.govresearchgate.net While the potential for this compound to modulate STAT signaling exists as an indirect consequence of its primary mechanism, direct evidence detailing this specific interaction is not extensively characterized in the existing scientific literature. The main focus of mechanistic studies has remained on the robust inhibition of the MAPK cascade. nih.gov

Inhibition of Tumor Cell Proliferation and Angiogenesis by this compound

This compound exerts its anti-tumor effects through two primary, well-documented mechanisms: the direct inhibition of tumor cell proliferation and the suppression of angiogenesis. By sequestering various fibroblast growth factor (FGF) ligands, this compound prevents the activation of FGFR signaling, a pathway crucial for both tumor growth and the development of a vascular supply. nih.govoncotarget.com

Inhibition of Tumor Cell Proliferation:

This compound has demonstrated significant antiproliferative activity in a range of cancer models, both in vitro and in vivo. nih.gov Its efficacy is particularly pronounced in tumors that exhibit a dependency on the FGF/FGFR signaling axis. nih.gov This includes cancers with specific genetic alterations, such as FGFR1 gene amplification or activating mutations in FGFR2. nih.gov For instance, preclinical studies in an FGFR2-mutant endometrial cancer model showed that this compound could reduce tumor growth by as much as 95%. Similarly, in mesothelioma xenograft models characterized by high expression of FGF2 and FGFR1, this compound treatment resulted in significant tumor growth inhibition. nih.gov The response to this compound has been positively correlated with the expression levels of FGF2, FGF18, FGFR1c, and FGFR3c, underscoring its targeted mechanism of action. researchgate.net

Cancer ModelKey Genetic FeatureTumor Growth Inhibition (TGI)Reference
Endometrial CancerFGFR2 Mutation95%
Mesothelioma (NCI-H226 Xenograft)High FGF2/FGFR1 Expression78% (at 25.6 mg/kg) nih.gov
Mesothelioma (NCI-H226 Xenograft)High FGF2/FGFR1 Expression57% (at 5.12 mg/kg) nih.gov

Inhibition of Angiogenesis:

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and the FGF signaling pathway is a key driver of this phenomenon. oncotarget.com this compound has been shown to be a potent inhibitor of angiogenesis. It effectively blocks angiogenesis induced not only by FGF ligands but also by Vascular Endothelial Growth Factor (VEGF). researchgate.net This dual inhibition is significant as the two pathways can act synergistically to promote tumor vasculature. Preclinical research has demonstrated that this compound administration leads to dose-dependent and statistically significant reductions in tumor vessel density. oncotarget.comoncotarget.com In a Caki-1 renal carcinoma xenograft model, treatment with this compound resulted in a 50% reduction in microvessel density.

Cancer ModelEndpoint MeasuredObserved InhibitionReference
Caki-1 Renal Carcinoma XenograftMicrovessel Density50% Reduction
General Xenograft ModelsTumor Vessel DensityDose-dependent, statistically-significant reduction oncotarget.comoncotarget.com

Preclinical Efficacy and Therapeutic Potential of Fp 1039

Identification and Validation of Predictive Biomarkers for FP-1039 Responsiveness in Preclinical Settings

Fibroblast Growth Factor Ligand Expression Profiling (e.g., FGF2, FGF18)

Preclinical research has investigated the correlation between the expression levels of various FGF ligands and the sensitivity of tumor models to this compound. Studies have shown that the antitumor response to this compound is positively correlated with the RNA levels of several FGF ligands, including FGF2 and FGF18 researchgate.netnih.govresearchgate.net.

Specifically, FGF2 expression has been strongly associated with this compound efficacy. In xenograft models, FGF2 displayed a significantly higher median gene expression ratio between this compound responder and non-responder models researchgate.net. This association between FGF2 expression and this compound efficacy in xenograft models has also been confirmed at the protein level researchgate.net. High FGF2 expression has been observed in mesothelioma cell lines and primary tumor specimens, and mesothelioma xenograft models have shown sensitivity to this compound aacrjournals.orgresearchgate.netoncotarget.com. High FGF2 expression has also been implicated as a driver of resistance to VEGF-mediated angiogenesis inhibitors, and this compound has shown efficacy as a single agent in renal cell carcinoma (RCC) and hepatocellular carcinoma (HCC) xenografts with high FGF2 expression aacrjournals.org.

FGF18 RNA expression has also been positively correlated with this compound antitumor activity in xenograft models researchgate.netnih.govresearchgate.net. Surface plasmon resonance (SPR) spectroscopy has indicated that this compound binds to FGF18 with high affinity nih.gov. Studies in lung cancer models suggest that FGF18 may play a role in progression through the FGFR1 pathway and that its mRNA expression level is positively correlated with the antitumor effect of this compound nih.gov.

Other FGF ligands, such as FGF1 and FGF4, are also bound and neutralized by this compound mdpi.comcrownbio.comaacrjournals.org. The ability of this compound to sequester multiple mitogenic FGF ligands contributes to its broad inhibitory effect on FGF-stimulated cell proliferation and angiogenesis researchgate.netnih.gov.

Fibroblast Growth Factor Receptor Gene Aberrations (e.g., FGFR1 Amplification, FGFR2 Mutations, Alternative Splicing)

Genetic aberrations in the FGF pathway, including gene amplification, mutations, fusions, rearrangements, and alternative splicing of FGFR genes, can lead to dysregulated FGF signaling in cancer nih.gov. Preclinical studies have demonstrated that tumor models with specific FGFR gene aberrations are particularly sensitive to this compound-mediated tumor inhibition researchgate.netnih.govnih.gov.

FGFR1 amplification is one such aberration associated with sensitivity to this compound. Models of lung cancer with FGFR1 amplification have shown significant inhibition of tumor growth when treated with this compound researchgate.netnih.govmdpi.comresearchgate.netoncotarget.comnih.govresearchgate.net. FGFR1 amplification is frequently observed in squamous non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC) researchgate.netresearchgate.net. Lung cancer xenografts with FGFR1 gene amplification exhibited a statistically significant difference in tumor growth inhibition compared to non-amplified models when treated with this compound researchgate.net.

FGFR2 mutations, particularly the S252W and P253R mutations, have also been linked to increased sensitivity to this compound reactome.orgaacrjournals.orgresearchgate.netnih.govoncotarget.comnih.govresearchgate.netstanford.eduascopubs.org. These mutations, found in a notable percentage of endometrial carcinomas, can alter FGFR2 ligand specificity and enhance affinity for multiple FGFs aacrjournals.org. Endometrial cancer models harboring the S252W FGFR2 mutation have shown significant sensitivity to FGF ligand inhibition by this compound in preclinical studies aacrjournals.orgresearchgate.netascopubs.org.

Alternative splicing of FGFR genes, particularly within the Ig-III extracellular domain, generates different isoforms (IIIb and IIIc) that influence ligand-binding specificity wjgnet.comaacrjournals.orgunipa.it. This compound is designed using the extracellular domain of the FGFR1c isoform, which has a broad FGF ligand-binding profile and does not bind hormonal FGFs with high affinity in the absence of co-receptors researchgate.netoncotarget.com. Expression of the FGFR1c splice variant has been positively correlated with this compound antitumor activity, whereas expression of the FGFR1b splice variant was not researchgate.netresearchgate.net. Similarly, expression of the FGFR3c receptor has also shown a positive correlation with this compound antitumor response, reflecting the overlapping ligand-binding specificity between the c-splice isoforms of FGFR1 and FGFR3 researchgate.netresearchgate.net.

Correlation of RNA Expression and Protein Levels with this compound Sensitivity

The correlation between the RNA expression levels of FGF ligands and receptors, as well as the protein levels of FGF ligands, and the sensitivity of tumor models to this compound has been a key area of preclinical investigation. These studies aim to identify potential biomarkers that can predict responsiveness to this compound treatment aacrjournals.orgresearchgate.net.

As mentioned previously, RNA expression levels of FGF2 and FGF18 have shown a positive correlation with this compound antitumor response researchgate.netnih.govresearchgate.net. Specifically, FGF2 RNA expression displayed the highest ratio of median gene expression between responders and non-responders in xenograft models researchgate.net. This correlation has been further supported by findings at the protein level, where tumor FGF-2 protein levels were also positively associated with this compound efficacy researchgate.net.

RNA expression levels of FGFRs have also been correlated with this compound sensitivity. Expression of FGFR1, particularly the FGFR1c splice variant, has been positively correlated with antitumor activity researchgate.netresearchgate.net. Similarly, expression of the FGFR3c receptor has shown a positive correlation with response researchgate.netresearchgate.net. These findings suggest that the expression profile of certain FGF ligands and FGFR isoforms at the RNA and protein levels may serve as indicators of potential sensitivity to this compound.

Studies have also examined the correlation of downstream signaling pathway components with this compound sensitivity. For example, the downstream target gene of FGF signaling, ets variant 4 (ETV4), has shown a positive association between its RNA expression and this compound activity researchgate.netnih.govresearchgate.net. While this compound has been shown to inhibit MAPK signaling (e.g., decreased phospho-ERK levels) in vitro in sensitive cell lines, the correlation between changes in downstream signaling markers in tumors and observed tumor growth inhibition in vivo has been less consistent, suggesting limitations in using these markers as sole pharmacodynamic readouts for this drug in some contexts aacrjournals.org.

Data Tables

Based on the information from the search results, here are examples of how data could be presented in tables. Note that specific numerical data points (e.g., precise fold changes for all correlations) were not consistently available across all snippets but the qualitative relationships and significance levels were reported.

Table 1: Correlation of Gene Expression with this compound Antitumor Activity in Xenograft Models

Gene TargetRNA Expression Correlation with this compound ResponseStatistical Significance (P-value)Notes
FGF2Positive0.03569 researchgate.netresearchgate.netHighest ratio of median gene expression between responders and non-responders researchgate.net. Correlation confirmed at protein level researchgate.net.
FGF18Positive0.02227 researchgate.netPositively correlated (6.9-fold) with antitumor activity researchgate.net.
FGFR1Positive0.01669 researchgate.netresearchgate.netOverall FGFR1 expression researchgate.netresearchgate.net.
FGFR1c (splice variant)Positive0.0431 researchgate.netresearchgate.netSpecific FGFR1 splice variant researchgate.netresearchgate.net.
FGFR1b (splice variant)No correlationNot correlated researchgate.netresearchgate.net researchgate.netresearchgate.net.
FGFR3c (splice variant)Positive0.01944 researchgate.netresearchgate.netReflects broad overlap in ligand binding with FGFR1c researchgate.netresearchgate.net.
ETV4 (downstream target)Positive0.01639 researchgate.netMost significant gene for positive association (2.897-fold) researchgate.net.

Table 2: Preclinical Efficacy of this compound in Tumor Models with FGFR Aberrations

Tumor Model / AberrationThis compound EfficacyNotes
FGFR1-amplified lung cancer xenograftsSignificant tumor inhibition researchgate.netnih.govoncotarget.comnih.govresearchgate.netAverage 56% TGI vs 22% in non-amplified models (P=0.0333) researchgate.net. Includes NCI-H1581 and DMS114 models researchgate.netresearchgate.net.
FGFR2-mutated (S252W) endometrial cancer model (MFE-280)Significant tumor inhibition aacrjournals.orgresearchgate.netnih.govoncotarget.comnih.govresearchgate.net95% TGI compared to vehicle-treated controls (P<0.001) aacrjournals.orgresearchgate.net. Exquisitely sensitive to FGF ligand inhibition aacrjournals.org.
FGFR2-mutated (P253R) endometrial cancer modelsSensitivity observed reactome.orgstanford.edu reactome.orgstanford.edu.
Mesothelioma cell lines with FGFR1 amplificationEffective researchgate.netresearchgate.net researchgate.netresearchgate.net.
Mesothelioma models with high FGF2 expressionSensitive aacrjournals.orgresearchgate.netoncotarget.comGSK3052230 inhibited tumor growth in a dose-dependent manner (NCI-H226: 16-78% TGI; MSTO-211H: 20-50% TGI) aacrjournals.org.
RCC xenografts with high FGF2 expressionSignificant single-agent efficacy aacrjournals.orgTGI: 39-81% aacrjournals.org.
HCC xenografts with high FGF2 expressionPredictive for anti-tumor response aacrjournals.orgTGI: 31-55% aacrjournals.org.

Combinatorial Preclinical Strategies Involving Fp 1039

Synergistic Effects with Angiogenesis Inhibitors (e.g., Vascular Endothelial Growth Factor Antagonists) in Preclinical Models

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, often driven by factors like Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factors (FGFs) mdpi.comaacrjournals.org. Resistance to VEGF-targeted therapies is a significant challenge in cancer treatment, and evidence suggests that FGF2 can act as a driver of such resistance researchgate.netaacrjournals.org.

Preclinical studies have investigated the combination of FP-1039 with VEGF antagonist therapies in models of renal cell carcinoma (RCC) and hepatocellular carcinoma (HCC). These studies aimed to determine if inhibiting FGF signaling with this compound could enhance the activity of VEGF antagonists, particularly in tumors where FGF2 is implicated in resistance.

In human ccRCC xenografts with high FGF2 expression and low VEGFA expression, this compound demonstrated significant single-agent efficacy, resulting in a tumor growth inhibition (TGI) of 39-81%. Similarly, in a human HCC model with high FGF2 expression, single-agent this compound showed a TGI of 31-55%. researchgate.netaacrjournals.org

However, RCC models with low FGF2 expression, which represent a larger proportion of ccRCC cases, showed relative insensitivity to this compound as a single agent. In these models, the combination of this compound with pazopanib, a VEGF receptor tyrosine kinase inhibitor, was significantly more effective than either agent alone. researchgate.netaacrjournals.org The combination therapy not only slowed tumor growth but also induced approximately 25% tumor regression in mice bearing ccRCC xenografts that had developed resistance to pazopanib. researchgate.netaacrjournals.org

These findings suggest that this compound can enhance the activity of VEGF antagonist therapies, particularly in overcoming acquired resistance, highlighting the interplay between FGF and VEGF signaling in tumor angiogenesis and treatment response researchgate.netaacrjournals.orgaacrjournals.org.

Enhanced Anti-Tumor Activity in Combination with Conventional Chemotherapeutic Agents in Xenograft Models

Conventional chemotherapy remains a cornerstone of cancer treatment, but its effectiveness can be limited by intrinsic or acquired drug resistance. Preclinical studies have explored combining this compound with chemotherapeutic agents to improve anti-tumor outcomes.

This compound has been evaluated in combination with standard-of-care chemotherapy regimens in preclinical models across various cancer types. For instance, in an SCLC DMS53 model characterized by FGFR1 gene amplification, the efficacy of this compound was examined in combination with cisplatin (B142131) and etoposide. The addition of this compound to the cisplatin/etoposide combination resulted in a statistically significant additional decrease in tumor growth compared to the chemotherapy regimen alone and other control groups. researchgate.net

This compound has also shown effectiveness in preclinical studies against mesothelioma cell lines with FGFR1 amplification and against FGFR2-mutated endometrial and lung cancer cells mdpi.comresearchgate.netresearchgate.net. A phase 1b trial evaluated this compound in combination with pemetrexed (B1662193) and cisplatin in patients with unresectable malignant pleural mesothelioma mdpi.comresearchgate.netresearchgate.net. While clinical trial data is not the focus here, the preclinical rationale for this combination stemmed from the observed activity of this compound in relevant models.

These preclinical results suggest that combining this compound with conventional chemotherapeutic agents can enhance anti-tumor activity, particularly in tumors exhibiting FGFR pathway dysregulation, such as FGFR1 amplification researchgate.net.

Overcoming Drug Resistance Mechanisms through FGF1/FGFR1 Axis Inhibition by this compound

Drug resistance is a major impediment to successful cancer therapy. The FGF/FGFR signaling pathway, particularly the FGF1/FGFR1 axis, has been implicated in mediating resistance to various anti-cancer agents mdpi.comfrontiersin.orgnih.gov. Activation of this axis can promote tumor cell survival and proliferation, thereby reducing the effectiveness of cytotoxic drugs and targeted therapies mdpi.comfrontiersin.org.

This compound, as an FGF ligand trap, can prevent FGF1 from binding to and activating FGFR1 mdpi.comfrontiersin.orgnih.gov. This mechanism provides a rationale for its use in overcoming FGF1/FGFR1-driven drug resistance.

Studies have shown that the FGF1/FGFR1 axis can protect cancer cells against the effects of cytotoxic drugs. For example, FGF1 has been shown to protect cells against taltobulin (B1684106) frontiersin.orgnih.gov. Resistance to microtubule-targeting drugs like taltobulin has been associated with elevated levels of FGFR1 and cyclin D frontiersin.orgnih.gov. Preclinical investigations have demonstrated that inhibiting the FGF1/FGFR1 axis can prevent or overcome this resistance.

Research using an FGF ligand trap, such as this compound, has shown that it can prevent FGF1-dependent protection against taltobulin in cancer cells expressing FGFR1 frontiersin.orgnih.gov. Furthermore, the presence of an FGF-ligand trap was found to prevent the development of long-term resistance to taltobulin frontiersin.orgnih.gov.

The mechanism by which the FGF1/FGFR1 axis contributes to drug resistance involves the activation of downstream signaling pathways such as MAPK and PI3K/AKT, which promote cell survival and proliferation mdpi.com. FGF2/FGFR1 signaling, through the activation of MAPK and AKT, has been suggested to be essential for overcoming tamoxifen (B1202) action in breast cancer, associated with increased cyclin D1 levels mdpi.com. Inhibiting FGFR1 signaling has been shown to reduce AKT phosphorylation and restore drug sensitivity in preclinical models mdpi.com.

By sequestering FGF ligands, including FGF1, this compound disrupts the activation of the FGF1/FGFR1 axis and its downstream survival signals, thereby potentially overcoming resistance mechanisms mediated by this pathway mdpi.comfrontiersin.orgnih.gov. This highlights the potential of this compound to re-sensitize resistant tumors to existing therapies.

Advanced Research Methodologies for Fp 1039 Evaluation

Biochemical and Biophysical Characterization Techniques

Biochemical and biophysical methods are essential for elucidating the direct interactions between FP-1039 and its target ligands, as well as characterizing the recombinant protein itself.

Surface Plasmon Resonance (SPR) for Ligand Binding Kinetics

Surface Plasmon Resonance (SPR) is a key biophysical technique used to study the binding kinetics and affinity of molecular interactions in real-time without the need for labels mdpi.com. SPR has been extensively applied to characterize the binding of this compound to various FGF ligands. This method typically involves immobilizing one binding partner (e.g., this compound or an FGF ligand) on a sensor chip surface and then flowing the other partner over the surface. Changes in the refractive index near the chip surface upon binding are detected as a change in the SPR signal, providing data on association (k_on) and dissociation (k_off) rates, from which the equilibrium dissociation constant (K_d) can be calculated.

Research findings using SPR have demonstrated that this compound binds with high affinity to a range of mitogenic FGF ligands, including FGF-1, FGF-2, FGF-4, FGF-6, FGF-8b, FGF-9, FGF-16, FGF-17, and FGF-18, typically with dissociation constants (K_d) in the picomolar to low nanomolar range (<10⁻¹⁰ M to 7 × 10⁻⁹ M) researchgate.netfrontiersin.org. Moderate affinity binding has been observed for FGF-3, FGF-5, and FGF-20 researchgate.net. Crucially, SPR analysis has confirmed that this compound exhibits low affinity for hormonal FGFs like FGF-23, supporting its design to selectively target mitogenic FGFs researchgate.netresearchgate.net. SPR has also been used to confirm the lack of direct binding between this compound and VEGF-A, indicating that observed anti-angiogenic effects related to VEGF might be indirect researchgate.netresearchgate.net.

An example of SPR binding data for this compound with selected FGF ligands is presented in the table below, illustrating the varying affinities.

LigandK_d (M)Affinity
FGF-1< 10⁻¹⁰High
FGF-2< 10⁻¹⁰High
FGF-18< 10⁻¹⁰High
FGF-31 × 10⁻⁹ - 7 × 10⁻⁹Moderate
FGF-23Low affinityLow

Note: Specific K_d values within the moderate range may vary depending on experimental conditions.

Recombinant Protein Expression and Purification Methodologies

The production of this compound as a soluble fusion protein necessitates robust recombinant protein expression and purification methodologies researchgate.net. The construct involves the extracellular domain of human FGFR1c linked to the Fc domain of human IgG1 guidetopharmacology.orgoncotarget.comresearchgate.netcrownbio.com.

Expression of this recombinant protein is typically achieved in mammalian cell systems, such as Chinese hamster ovary (CHO) cells, which are capable of proper protein folding and post-translational modifications, including glycosylation, essential for the activity and stability of secreted proteins like this compound researchgate.net. Stable cell clones are often selected for high-level protein production researchgate.net.

Purification of the this compound fusion protein from cell culture supernatant commonly utilizes affinity chromatography, leveraging the presence of the human IgG1 Fc domain. Protein A affinity chromatography is a standard initial step due to its high specificity for the Fc region of IgG antibodies researchgate.net. This is often followed by further purification steps such as ion exchange chromatography and hydrophobic interaction chromatography to achieve high purity researchgate.net. These sequential chromatography steps are critical to remove host cell proteins, media components, and truncated or misfolded variants of the recombinant protein, ensuring a highly pure and active this compound preparation for subsequent functional studies. The purity and integrity of the purified protein are typically assessed using techniques like SDS-PAGE and Western blotting tbzmed.ac.ir.

Cell-Based Assays for Functional Analysis of this compound Activity

Cell-based assays are indispensable for evaluating the biological activity of this compound in a relevant cellular context, assessing its effects on key processes like cell proliferation, angiogenesis, and intracellular signaling.

Cell Proliferation and Viability Assays

Cell proliferation and viability assays are widely used to measure the ability of this compound to inhibit the growth of cancer cells that are dependent on FGF signaling. These assays quantify the number of viable cells after treatment with varying concentrations of this compound. Common methods include:

Luminescent-based assays (e.g., CellTiter-Glo): These assays measure ATP levels, which are indicative of metabolically active cells oncotarget.comresearchgate.net.

Colorimetric assays (e.g., MTT, MTS): These rely on the metabolic reduction of a tetrazolium dye by viable cells to a colored product.

Tritiated thymidine (B127349) incorporation assay: This method measures DNA synthesis as an indicator of cell proliferation researchgate.net.

Studies using these assays have shown that this compound can inhibit the proliferation of various cancer cell lines that exhibit dependence on FGF signaling, including those with FGFR1 amplification or overexpression of specific FGF ligands like FGF2 oncotarget.comresearchgate.netresearchgate.netaacrjournals.orgaacrjournals.orgnih.gov. The half-maximal inhibitory concentration (IC₅₀) values are determined from dose-response curves, providing a measure of the compound's potency in inhibiting cell growth. For example, this compound blocked FGF-2-stimulated A549 cell proliferation with an IC₅₀ of 0.01 µg/ml researchgate.netresearchgate.net. Sensitivity to this compound in cell proliferation assays has been correlated with the expression levels of certain FGF ligands and receptors oncotarget.comaacrjournals.org.

A representative data format from a cell proliferation assay might look like this:

Cell LineFGF StimulusThis compound Concentration (µg/mL)Relative Cell Viability (%)
A549FGF-20100
A549FGF-20.00195
A549FGF-20.0150
A549FGF-20.120
A549FGF-2110
UMSCC19FGF-20100
UMSCC19FGF-20.0198
UMSCC19FGF-20.195

Note: This table is illustrative and based on reported findings where this compound inhibited FGF-stimulated proliferation in sensitive cell lines like A549 but had minimal effect on cell lines with low FGF2 expression like UMSCC19 researchgate.netaacrjournals.org.

Angiogenesis Assays (e.g., Matrigel Plug Models)

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis, often driven by growth factors like FGFs and VEGF mdpi.comresearchgate.net. This compound's impact on angiogenesis has been evaluated using in vivo models, such as the Matrigel plug assay researchgate.netresearchgate.netdntb.gov.ua.

In the Matrigel plug assay, a liquid solution of Matrigel (a reconstituted basement membrane preparation rich in growth factors) is mixed with pro-angiogenic factors (like FGF-2 or VEGF-A) and/or test compounds (like this compound) and injected subcutaneously into immunocompromised mice. The injected solution solidifies, forming a plug. After a period (typically 7-14 days), the plugs are harvested and analyzed for the extent of vascular invasion, often quantified by measuring the infiltration of endothelial cells or the presence of functional blood vessels (e.g., by hemoglobin content or immunostaining for endothelial markers) researchgate.netresearchgate.net.

Studies using the Matrigel plug model have demonstrated that this compound can effectively inhibit angiogenesis induced by FGF-2 researchgate.netresearchgate.netresearchgate.net. Interestingly, this compound has also been shown to block VEGF-A-induced angiogenesis in this model, suggesting potential indirect anti-angiogenic effects possibly mediated through the interplay between FGF and VEGF signaling pathways in the in vivo environment researchgate.netresearchgate.net.

A summary of findings from Matrigel plug assays could be presented as follows:

Stimulus in Matrigel PlugTreatmentAngiogenesis Inhibition (%)
VehicleVehicle0
FGF-2Vehicle100 (Positive Control)
FGF-2This compound (low dose)Partial Inhibition
FGF-2This compound (high dose)Complete Inhibition
VEGF-AVehicle100 (Positive Control)
VEGF-AThis compoundInhibition Observed
FGF-2 + VEGF-AThis compoundComplete Inhibition

Note: This table is illustrative and based on reported findings where this compound inhibited FGF-2-induced angiogenesis and also showed inhibitory effects on VEGF-A-induced angiogenesis in the Matrigel plug model researchgate.netresearchgate.netresearchgate.net.

Signal Transduction Analysis (e.g., Western Blotting for Phosphorylation States)

To understand how this compound affects the intracellular signaling pathways downstream of FGFR activation, techniques like Western blotting are commonly employed to analyze the phosphorylation status of key signaling proteins oncotarget.comresearchgate.netashpublications.orgnih.gov. Upon ligand binding, FGFRs undergo dimerization and trans-autophosphorylation, which in turn leads to the activation of downstream pathways such as the Ras/MAPK (ERK) and PI3K/AKT pathways mdpi.comresearchgate.netfrontiersin.orgportlandpress.com.

Western blotting allows for the detection and quantification of specific proteins and their phosphorylated forms using antibodies. Cells are treated with FGF ligands in the presence or absence of this compound, lysed, and the proteins are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific for total and phosphorylated forms of signaling proteins like ERK, AKT, FRS2α, and S6 ribosomal protein oncotarget.comresearchgate.netashpublications.orgnih.gov. A reduction in the phosphorylation levels of these proteins in the presence of this compound indicates that the compound is effectively blocking FGF-induced signaling.

Research has shown that this compound inhibits FGF-2-induced ERK phosphorylation in cells overexpressing FGFR1 researchgate.netresearchgate.netresearchgate.net. It has also been observed to reduce phospho-ERK and phospho-S6 levels in mesothelioma cells, indicating inhibition of MAPK signaling oncotarget.com. Analysis of phosphorylation states provides direct evidence of this compound's ability to disrupt the downstream signaling cascades initiated by FGF-FGFR interactions.

A simplified representation of Western blot findings on signal transduction inhibition by this compound might show:

Treatment Groupp-ERK LevelTotal ERK Levelp-AKT LevelTotal AKT Level
VehicleLowHighLowHigh
FGF StimulusHighHighHighHigh
FGF Stimulus + this compoundLowHighLowHigh

Note: This table is a conceptual representation based on findings that this compound inhibits the phosphorylation of downstream signaling molecules like ERK and AKT induced by FGF stimulation oncotarget.comresearchgate.netnih.gov. Actual Western blot results would involve visual comparison of band intensities.

In Vivo Preclinical Model Development and Characterization

In vivo preclinical models are crucial for evaluating the antitumor activity of this compound in a complex biological setting that mimics the tumor microenvironment and systemic interactions. These models allow for the assessment of tumor growth inhibition and the impact on key signaling pathways.

Establishment and Utilization of Orthotopic Xenograft Models

Orthotopic xenograft models involve implanting cancer cells or tumor tissue into the corresponding organ or tissue site in immunocompromised mice, providing a more physiologically relevant environment compared to subcutaneous models. While the provided search results primarily detail studies using subcutaneous xenograft models, these studies establish the principle of using xenografts to evaluate this compound's effect on tumor growth.

Studies using subcutaneous xenografts in severe combined immunodeficient (SCID) mice have demonstrated this compound's ability to inhibit tumor growth in various cancer types. For instance, this compound significantly inhibited the growth of human mesothelioma xenografts derived from cell lines such as NCI-H226 and MSTO-211H. oncotarget.com In the NCI-H226 model, this compound treatment at doses of 5.12 and 25.6 mg/kg three times per week for four weeks resulted in significant tumor growth inhibition (TGI) of 57% and 78%, respectively, compared to the vehicle control group. oncotarget.com this compound also demonstrated antitumor activity in subcutaneous xenograft models of renal cancer (Caki-1) and mesothelioma (MSTO-211H). researchgate.net In the Caki-1 model, administration of 10 mg/kg twice a week resulted in tumor growth inhibition. researchgate.net Similarly, in the MSTO-211H model, 15 mg/kg twice a week inhibited tumor growth. researchgate.net These studies highlight the utility of xenograft models in assessing the direct impact of this compound on tumor progression in vivo.

Development and Application of Patient-Derived Xenograft (PDX) Models for Translational Research

Patient-derived xenograft (PDX) models, created by implanting tumor tissue directly from a patient into immunocompromised mice, are considered highly clinically relevant as they retain many characteristics of the original human tumor, including histological architecture and genetic alterations. researchgate.netcrownbio.com PDX models are valuable for translational research, allowing for the evaluation of drug efficacy in models that better represent the heterogeneity of human cancers and for the identification of potential predictive biomarkers. researchgate.netcrownbio.com

This compound has been evaluated in PDX models. Studies have examined the antitumor activity of this compound in a panel of xenograft models, including five patient-derived lung cancer xenograft models. researchgate.net In these PDX models, where human tumor fragments are expanded within mice, this compound significantly reduced tumor volume in responding tumors. researchgate.net Across a panel of 35 xenograft models, including PDX models, responses to this compound were observed in 19 models (54%), with tumor growth inhibition ranging from 25% to 96%. researchgate.net Twelve patient-derived breast cancer xenograft models were also tested with this compound as a single agent, showing significant growth inhibition in four of these models. aacrjournals.org The use of PDX models in this compound research helps to bridge the gap between preclinical findings and potential clinical responses, particularly in identifying which tumors, based on their molecular characteristics, might be more sensitive to this compound treatment. crownbio.com

Molecular Profiling Techniques for Biomarker Identification

Molecular profiling techniques are essential for understanding the genetic and molecular characteristics of tumors and for identifying biomarkers that may predict response to this compound. These techniques analyze alterations in gene copy number, RNA expression, and protein expression.

Gene Copy Number Analysis (e.g., Fluorescence In Situ Hybridization, FISH)

Gene copy number analysis, such as Fluorescence In Situ Hybridization (FISH), is used to detect amplifications or deletions of specific genes within tumor cells. mdpi.com FISH involves using fluorescently labeled probes that bind to specific DNA sequences on chromosomes, allowing for the visualization and quantification of gene copies. mdpi.com

While the provided search results mention FGFR1 gene amplification as a characteristic of certain cancer cell lines and tumors that are sensitive to this compound, specific details about the application of FISH for this compound evaluation are less prominent than for other molecular techniques in the immediate context. However, FGFR1 gene amplification is a known genetic alteration in lung cancer, particularly squamous NSCLC, and is associated with overexpression of the FGFR1 receptor protein and increased signaling. aacrjournals.orgmdpi.com Studies have identified lung cancer cell lines displaying genomic FGFR1 amplification on chromosome 8, and these cell lines showed sensitivity to this compound in vitro and in xenograft models. aacrjournals.org The degree of tumor growth inhibition in these FGFR1-amplified lung cancer xenograft models varied from 31% to 84%. aacrjournals.org This suggests that while not explicitly detailed in terms of methodology in every snippet, assessing FGFR1 gene copy number, likely through methods like FISH, is relevant in identifying potential responders to this compound. nih.gov

RNA Expression Analysis (e.g., Quantitative Reverse Transcription Polymerase Chain Reaction, qRT-PCR)

RNA expression analysis, commonly performed using quantitative Reverse Transcription Polymerase Chain Reaction (qRT-PCR), measures the levels of specific RNA transcripts in a sample, providing insight into gene activity. plos.org This technique can be used to assess the expression levels of FGF ligands, FGFRs, and downstream signaling molecules.

qRT-PCR has been utilized in studies evaluating this compound to determine the RNA expression levels of FGF family members and FGFRs in cancer cell lines and xenograft tumors. oncotarget.comnih.govresearchgate.net Analysis of RNA expression levels for the entire FGF family (22 ligands and 4 receptors) in a panel of mesothelioma and lung cancer cell lines demonstrated that high levels of FGF2 and/or FGFR1 RNA expression correlated with the antiproliferative effects of FGF pathway inhibitors, including this compound. oncotarget.com In xenograft models, tumor FGFR1, FGFR3c, and FGF2 gene expression levels were determined using qRT-PCR and correlated with this compound antitumor efficacy. researchgate.netresearchgate.net Expression of FGFR1, specifically the FGFR1c splice variant, was positively correlated with this compound antitumor activity. researchgate.net Additionally, RNA levels of FGF2, FGF18, FGFR1c, FGFR3c, and ETV4 were positively correlated with this compound antitumor response in xenograft models. researchgate.net qRT-PCR was also used to assess FGF2 and FGF9 mRNA expression in lung cancer cell lines, showing an association between FGF2 mRNA expression and sensitivity to FGFR inhibitors and this compound. nih.gov

Here is a representative table summarizing some findings related to RNA expression and this compound response:

Gene/LigandCorrelation with this compound Antitumor Activity (Xenografts)Reference
FGF2Positive oncotarget.comresearchgate.netresearchgate.net
FGF18Positive researchgate.net
FGFR1Positive (overall and FGFR1c splice variant) oncotarget.comresearchgate.netresearchgate.net
FGFR3cPositive oncotarget.comresearchgate.net
ETV4Positive oncotarget.comresearchgate.net

Protein Expression and Activation State Analysis

Analysis of protein expression and activation state provides information about the levels and activity of key proteins involved in the FGF/FGFR signaling pathway and downstream cascades. Techniques such as Western blot and ELISA are commonly used for this purpose. oncotarget.comresearchgate.net

Western blot analysis has been employed to examine protein levels and phosphorylation status in cancer cells and xenograft tumors treated with this compound. oncotarget.com This technique allows for the assessment of the impact of this compound on downstream signaling pathways activated by FGFRs, such as the MAPK and AKT pathways. oncotarget.comresearchgate.netcrownbio.com For instance, Western blot analysis of xenograft tumors has been used to assess changes in the phosphorylation of key signaling proteins like pEGFR, total EGFR, pMet, total Met, pAKT, total AKT, pERK, total ERK, pS6, and total S6 following this compound treatment. oncotarget.com This helps to confirm that this compound effectively inhibits downstream signaling cascades initiated by FGF/FGFR interactions.

Enzyme-Linked Immunosorbent Assay (ELISA) is another technique used to quantify protein levels. ELISA has been used to determine tumor FGF-2 protein levels in xenograft models and compare them between this compound-responsive and nonresponsive xenografts. researchgate.netresearchgate.net These analyses contribute to understanding the relationship between protein expression levels and the observed antitumor effects of this compound.

Here is a table illustrating the use of protein analysis techniques:

Protein/Pathway TargetTechniquePurposeReference
Various signaling proteins (pEGFR, total EGFR, pMet, etc.)Western BlotAssess protein levels and phosphorylation (activation) in cells/tumors. oncotarget.com
FGF-2ELISAQuantify FGF-2 protein levels in tumors. researchgate.netresearchgate.net

These advanced research methodologies, including the use of orthotopic and patient-derived xenograft models and comprehensive molecular profiling, are critical for a thorough evaluation of this compound's preclinical activity, identifying potential predictive biomarkers, and guiding its further clinical development.

Future Directions and Translational Research Avenues for Fp 1039

Elucidating Novel Mechanisms of Action and Potential Resistance Pathways

While FP-1039 is understood to function as an FGF ligand trap, future research should delve deeper into the nuances of its mechanism of action. This includes a more comprehensive understanding of its interactions with the entire spectrum of mitogenic FGF ligands and how these interactions translate into downstream signaling inhibition across various cancer types with diverse FGF/FGFR pathway alterations.

Furthermore, identifying potential resistance pathways is critical for optimizing this compound's clinical application. Given the complexity of FGF signaling and its crosstalk with other pathways, tumors may develop mechanisms to bypass this compound-mediated FGF sequestration. Research into acquired resistance could explore:

Upregulation of alternative growth factor pathways.

Activation of downstream signaling molecules independent of FGF-FGFR binding.

Alterations in FGFR expression levels or splicing that affect this compound binding.

Changes in the tumor microenvironment that compensate for FGF inhibition.

Understanding these mechanisms will be essential for developing strategies to overcome or prevent resistance, potentially through combination therapies. For instance, activation of the FGF2-FGFR1 autocrine pathway has been identified as a mechanism of acquired resistance to gefitinib (B1684475) in NSCLC, suggesting potential interplay between different targeted therapies and the FGF pathway mdpi.com. Similarly, FGFR-mediated activation of the PI3K/AKT pathway has been observed in cancer cells during treatment with BRAF or MEK inhibitors mdpi.com.

Identification of Additional Predictive and Pharmacodynamic Biomarkers for FGF Pathway Dysregulation

Identifying reliable biomarkers is paramount for selecting patients most likely to benefit from this compound therapy and for monitoring treatment response. Current research suggests that tumors with genetic aberrations in the FGF pathway, such as FGFR1 amplification in lung cancer and FGFR2 mutations in endometrial cancer, are particularly sensitive to this compound-mediated tumor inhibition in preclinical models researchgate.net. Overexpression of FGF ligands, particularly FGF2 and FGF18, as well as FGFR1c and FGFR3c, and ETV4, has also shown positive correlation with this compound antitumor response in preclinical settings researchgate.net.

Future efforts should focus on:

Validating these initial findings in larger patient cohorts.

Identifying novel predictive biomarkers beyond gene amplifications and mutations, potentially including specific FGF ligand expression profiles, alternative splicing variants of FGFRs, or downstream signaling pathway activation patterns.

Developing pharmacodynamic biomarkers that can assess target engagement and pathway inhibition in real-time in patients receiving this compound. Measuring changes in free plasma FGF2 levels has been explored as a measure of target engagement researchgate.netnih.gov.

Investigating the role of the tumor microenvironment and associated factors as potential biomarkers.

A comprehensive panel of predictive and pharmacodynamic biomarkers will be crucial for implementing a precision medicine approach with this compound.

Development of Advanced Preclinical Models for Comprehensive Pathway Dissection

To gain a more comprehensive understanding of this compound's activity and the complexities of FGF signaling in cancer, there is a need for the development and utilization of more advanced preclinical models. While xenograft models have provided valuable initial insights, future research could benefit from:

Patient-derived xenograft (PDX) models that better reflect the heterogeneity and complexity of human tumors and their microenvironment crownbio.com.

Genetically engineered mouse models (GEMMs) that specifically recapitulate FGF pathway alterations observed in human cancers crownbio.com.

In vitro co-culture systems that incorporate relevant stromal and immune cells to study the interplay between tumor cells, the microenvironment, and this compound.

Organoid models derived from patient tumors to enable high-throughput screening and mechanistic studies.

These advanced models will facilitate a more accurate assessment of this compound's efficacy, the identification of resistance mechanisms, and the evaluation of rational combination therapies. For example, preclinical models have shown that mesothelioma cell lines express high levels of FGF2 and are sensitive to this compound, suggesting this as a potentially attractive tumor type for future study researchgate.net. Studies in endometrial carcinoma models with activating mutations in FGFR2 have also demonstrated sensitivity to this compound aacrjournals.org.

Below is a table summarizing some preclinical findings related to this compound sensitivity in different cancer models based on FGF pathway alterations:

Cancer TypeFGF Pathway AlterationPreclinical Sensitivity to this compoundSource
Lung CancerFGFR1 AmplificationSensitive researchgate.netresearchgate.net
Endometrial CancerFGFR2 Mutation (e.g., S252W)Sensitive researchgate.netaacrjournals.org
MesotheliomaFGF2 OverexpressionSensitive researchgate.net
Renal CancerNot specified in snippetInhibited growth researchgate.net
MesotheliomaNot specified in snippetInhibited growth researchgate.net
Various (35 xenografts)Diverse alterations/expressionInhibited growth in 19 models researchgate.net

Exploration of this compound’s Role in Precision Medicine Approaches for FGF Pathway-Driven Cancers

The development of this compound aligns with the principles of precision medicine by targeting a specific molecular pathway implicated in cancer development and progression. Future translational research should focus on integrating this compound into precision medicine strategies by:

Conducting biomarker-driven clinical trials to evaluate this compound specifically in patients whose tumors harbor identified predictive biomarkers of response, such as FGFR amplifications or specific FGF ligand overexpression.

Investigating this compound in combination with other targeted therapies or immunotherapies, particularly in tumors where FGF signaling is a known resistance mechanism or where synergistic effects are anticipated.

Exploring the potential of this compound in rare cancer types or subsets of more common cancers characterized by specific FGF pathway dysregulation.

Utilizing advanced molecular profiling techniques to identify patients who are most likely to benefit from this compound based on their tumor's unique genomic and transcriptomic landscape.

The presence of FGFR1 amplification, for example, has been suggested as a potential biomarker to identify patients who may be particularly sensitive to this compound, supporting its role in a precision medicine approach nih.gov. Further studies are needed to confirm and expand upon these findings to ensure that this compound is directed towards the patient populations where it can provide the greatest clinical benefit.

Q & A

Q. What is the molecular mechanism of FP-1039 in inhibiting tumor growth, and which experimental models validate this mechanism?

this compound is a soluble fusion protein derived from the extracellular domain of FGFR1c, engineered to act as a decoy receptor. It binds mitogenic FGF ligands (e.g., FGF2, FGF18) with high affinity, preventing their interaction with FGFRs on cancer cells and stromal cells, thereby inhibiting tumor proliferation and angiogenesis .

  • Methodology :
  • Use in vitro ligand-binding assays (e.g., ELISA, surface plasmon resonance) to quantify this compound’s affinity for FGF ligands .
  • Validate antitumor effects in xenograft models (e.g., FGFR1-amplified lung cancer, FGFR2-mutated endometrial cancer) by measuring tumor volume reduction and immunohistochemical analysis of angiogenesis markers (e.g., CD31) .

Q. Which FGF ligands does this compound target, and what methodologies are used to determine ligand specificity?

this compound targets mitogenic FGF ligands, including FGF2, FGF9, and FGF18, but spares endocrine FGFs (e.g., FGF19, FGF21, FGF23) due to structural differences in heparin-binding domains .

  • Methodology :
  • Employ competitive binding assays (e.g., fluorescence polarization) to compare this compound’s affinity across FGF family members .
  • Use RNA sequencing or qPCR to correlate ligand expression (e.g., FGF2, FGF18) in tumor tissues with this compound response in preclinical models .

Advanced Research Questions

Q. How can researchers design a Phase Ib clinical trial to evaluate this compound in combination with chemotherapy, leveraging prior trial outcomes?

Previous Phase Ib trials (NCT01868022) combined this compound with chemotherapy (e.g., paclitaxel/carboplatin) in squamous NSCLC and mesothelioma, achieving objective response rates (ORR) of 47% and 39%, respectively .

  • Methodological Considerations :
  • Patient Stratification : Enrich cohorts using biomarkers (e.g., FGFR1 amplification, FGF2/FGFR1 RNA levels) to identify responders .

  • Dosing : Optimize this compound dosing (e.g., 20 mg/kg weekly) based on pharmacokinetic (PK) data showing sustained ligand neutralization .

  • Endpoints : Use ORR, progression-free survival (PFS), and pharmacodynamic markers (e.g., serum FGF2 suppression) as primary endpoints .

    Table 1: Key Clinical Trial Outcomes

    Trial PhaseCombination TherapyPatient PopulationORR/Disease Control RateReference
    Phase IbPaclitaxel + CarboplatinSquamous NSCLC (FGFR1 amplified)47% ORR
    Phase IbPemetrexed + CisplatinMalignant Pleural Mesothelioma39% ORR
    Phase IMonotherapyAdvanced Solid Tumors42% Disease Control Rate

Q. What methodological approaches resolve contradictions between preclinical efficacy and clinical outcomes of this compound?

While preclinical models show this compound efficacy in FGFR1-amplified tumors, some clinical trials report no correlation between FGF pathway aberrations and response .

  • Resolution Strategies :
  • Post-Hoc Biomarker Analysis : Re-analyze archived tumor samples for FGFR1 copy number, ligand expression (FGF2/FGF18), and downstream signaling markers (e.g., pERK) to identify hidden responders .
  • Mechanistic Studies : Use patient-derived xenografts (PDXs) to model heterogeneous tumor microenvironments and assess stromal contributions to resistance .
  • Meta-Analysis : Pool data from multiple trials to detect subtle efficacy signals in biomarker-defined subgroups .

Q. How can researchers identify pharmacodynamic markers to monitor this compound activity in clinical trials?

Pharmacodynamic markers include:

  • Serum FGF2 Suppression : ELISA quantification of FGF2 levels pre- and post-treatment correlates with target engagement .
  • Tissue-Based Markers : RNA sequencing of tumor biopsies to assess FGFR1 amplification and ligand expression .
  • Imaging : Dynamic contrast-enhanced MRI to measure changes in tumor vascularity .

Q. What experimental strategies mitigate toxicity risks associated with this compound compared to small-molecule FGFR inhibitors?

Unlike pan-FGFR inhibitors, this compound avoids hyperphosphatemia and weight loss by sparing endocrine FGFs (e.g., FGF23) critical in phosphate metabolism .

  • Methodology :
  • Preclinical Toxicity Screening : Compare this compound and small-molecule inhibitors (e.g., erdafitinib) in models expressing endocrine FGFs .
  • Clinical Monitoring : Track serum phosphate and creatinine levels in trials to confirm safety .

Contradictions and Open Challenges

Q. Why do some studies report no correlation between FGF pathway aberrations and this compound efficacy?

Tumor heterogeneity, stromal FGF secretion, and compensatory signaling (e.g., VEGF) may obscure biomarker associations .

  • Solutions :
  • Use single-cell RNA sequencing to dissect stromal vs. tumor FGF expression .
  • Combine this compound with VEGF inhibitors to test synergy in dual-targeting strategies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.